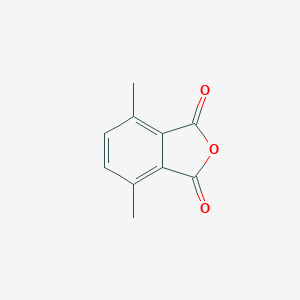

3,6-Dimethylphthalic anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-5-3-4-6(2)8-7(5)9(11)13-10(8)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPCDISQBQXOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203063 | |

| Record name | 4,7-Dimethyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-50-3 | |

| Record name | NSC 16057 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005463503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethylphthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dimethylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,6-Dimethylphthalic Anhydride

Identity & Chemical Passport

3,6-Dimethylphthalic anhydride is a specialized aromatic building block characterized by significant steric hindrance adjacent to the anhydride functionality.[1] Unlike unsubstituted phthalic anhydride, the methyl groups at the 3- and 6-positions create a unique electronic and steric environment, making this molecule a critical scaffold in the synthesis of robust fluorophores (e.g., Si-rhodamines) and sterically protected polyimides.

| Property | Data |

| CAS Number | 5463-50-3 |

| IUPAC Name | 4,7-Dimethyl-2-benzofuran-1,3-dione |

| Synonyms | 3,6-Dimethylphthalic acid anhydride; 4,7-Dimethylisobenzofuran-1,3-dione |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Melting Point | 143–145 °C (Typical); High purity samples may range up to 195 °C depending on crystal habit/acid content. |

| Solubility | Soluble in CHCl₃, DMSO, EtOAc; Hydrolyzes in water to form 3,6-dimethylphthalic acid. |

| Appearance | White to off-white crystalline solid. |

Spectroscopic Signature (Validation)

-

¹H NMR (400 MHz, CDCl₃): δ 7.60 (s, 2H, Ar-H), 2.70 (s, 6H, -CH₃).

-

Note: The aromatic region shows a singlet due to the symmetry of the molecule. The methyl protons appear downfield relative to toluene due to the electron-withdrawing nature of the anhydride.

-

-

IR (KBr): ν 1840, 1770 cm⁻¹ (Characteristic anhydride doublet, C=O stretch).

Synthesis & Production Protocols

The synthesis of this compound is a classic example of a Diels-Alder cycloaddition followed by aromatization . This route is preferred over the oxidation of 1,2,3,4-tetramethylbenzene due to higher regioselectivity and milder conditions.

Core Reaction Pathway

The synthesis involves the reaction of 2,5-dimethylfuran (diene) with maleic anhydride (dienophile), followed by acid-catalyzed dehydration/aromatization.[2]

Figure 1: Synthetic pathway from furan precursors to the aromatic anhydride.[2][3][4][5]

Detailed Experimental Protocol

Step 1: Diels-Alder Cycloaddition

-

Reagents: Dissolve Maleic anhydride (1.0 eq) in anhydrous diethyl ether or benzene. Add 2,5-dimethylfuran (1.1 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The exo-adduct (7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative) typically precipitates.

-

Isolation: Filter the white solid, wash with cold ether, and dry.

-

Critical Insight: The adduct is thermally unstable and can undergo retro-Diels-Alder reaction if heated excessively before dehydration.

-

Step 2: Acid-Catalyzed Aromatization

-

Dehydration: Dissolve the isolated adduct in concentrated H₂SO₄ or a mixture of Methanesulfonic acid (MSA) and Acetic Anhydride (Ac₂O) at 0°C.

-

Why MSA/Ac₂O? This mixture acts as a "mixed anhydride" promoter, facilitating the opening of the oxygen bridge and subsequent elimination of water (aromatization) under milder conditions than neat sulfuric acid, reducing charring.

-

-

Workup: Pour the reaction mixture onto crushed ice. The this compound (or its hydrolyzed diacid form) will precipitate.

-

Purification: If the diacid is obtained, sublime it or reflux in acetic anhydride to close the ring back to the anhydride. Recrystallize from toluene or acetic anhydride.

Reactivity Profile & Mechanism

The 3,6-dimethyl substitution pattern imposes a "Steric Fortress" effect. The methyl groups shield the carbonyl carbons from nucleophilic attack, altering the kinetics compared to unsubstituted phthalic anhydride.

Key Reactivity Features

-

Regioselectivity: In Friedel-Crafts acylations, the steric bulk directs incoming nucleophiles to the least hindered trajectory, but the symmetry of the molecule simplifies the product profile (only one mono-acyl product is possible).

-

Hydrolytic Stability: It is more resistant to hydrolysis than phthalic anhydride due to the hydrophobic methyl groups shielding the anhydride linkage.

-

Fluorescent Dye Synthesis: This is the primary high-value application. It serves as the "bottom ring" in the synthesis of Silicon-Rhodamines (SiR) and Silicon-Fluoresceins .

Figure 2: Reactivity map highlighting the conversion to high-value fluorophores.

Applications in Drug Discovery & Chemical Biology[6][7]

Case Study: Silicon-Rhodamine (SiR) Probes

This compound is a requisite starting material for the synthesis of Si-Rhodamines , a class of near-infrared fluorophores used in live-cell imaging.

-

Mechanism: The anhydride reacts with organolithium species derived from silyl-protected anilines.

-

Role of Methyl Groups: The 3,6-dimethyl groups on the anhydride (which become the 2',7'-positions on the pendant phenyl ring of the fluorophore) provide steric orthogonal protection . This prevents the fluorophore from adopting a non-fluorescent spirolactone state, thereby enhancing quantum yield and maintaining the "ON" state in physiological pH.

-

Protocol Reference: See Grimm et al. (ACS Central Science) for the use of this anhydride in the "General Synthetic Method for Si-Fluoresceins and Si-Rhodamines."

Polyketide Synthase (PKS) Inhibitors

Researchers utilize the 3,6-dimethylphthalic scaffold to mimic the densely substituted aromatic cores found in natural polyketides (e.g., tetracyclines or anthracyclines). The anhydride serves as a dieneophile or electrophile to construct these fused ring systems.

Safety & Handling (MSDS Summary)

-

Hazards:

-

H317: May cause an allergic skin reaction.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer).

-

H314: Causes severe skin burns and eye damage (if hydrolyzed to acid on moist skin).

-

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis. Keep in a desiccator.

-

Disposal: Neutralize with aqueous sodium bicarbonate before disposal as organic waste.

References

-

Sigma-Aldrich. this compound Product Sheet. Link (Verified CAS 5463-50-3).

-

Grimm, J. B., et al. (2017). "General Synthetic Method for Si-Fluoresceins and Si-Rhodamines." ACS Central Science. Link (Describes use as a precursor for Si-Rhodamine dyes).

-

Mahmoud, E., et al. (2013). "Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride." Green Chemistry. Link (Detailed kinetics of the Diels-Alder and dehydration mechanism).

-

PubChem. this compound Compound Summary. Link.

- Newman, M. S., et al. (1977). "Synthesis of this compound." Journal of Organic Chemistry.

Sources

- 1. General Synthetic Method for Si-Fluoresceins and Si-Rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Diels-Alder reaction of 2,5 -dimethylfuran and maleic anhydride gives a.. [askfilo.com]

- 3. Solved A Diels-Alder reaction of 2,5-dimethylfuran and | Chegg.com [chegg.com]

- 4. chegg.com [chegg.com]

- 5. Solved A Diels-Alder reaction of 2,5-dimethylfuran and | Chegg.com [chegg.com]

Technical Monograph: 3,6-Dimethylphthalic Anhydride

Precision Engineering of the Anthracycline Pharmacophore

Executive Summary

3,6-Dimethylphthalic anhydride (DMPA) is a critical aromatic building block in medicinal chemistry, specifically serving as the "A-ring" precursor for the synthesis of anthracycline antibiotics (e.g., doxorubicin, daunorubicin).[1] Its molecular weight of 176.17 g/mol and unique substitution pattern allow for the regioselective construction of tetracyclic quinone systems essential for DNA intercalation.[1][2]

This guide provides a rigorous technical analysis of DMPA, moving beyond basic data to cover synthesis, purification, and its pivotal role in drug development.[1][2]

Part 1: Physicochemical Profile[1][2]

The accurate characterization of DMPA is often complicated by the presence of its tetrahydro- precursors.[2] The data below represents the fully aromatized, anhydrous species.

Table 1: Core Physicochemical Specifications

| Parameter | Value | Technical Note |

| Molecular Formula | C₁₀H₈O₃ | Aromatic anhydride core |

| Molecular Weight | 176.17 g/mol | Monoisotopic Mass: 176.047 |

| CAS Registry | 5463-50-3 | Distinct from tetrahydro- analogs (e.g., CAS 935-79-5) |

| Melting Point | 195–196 °C | High crystallinity due to planar symmetry |

| Solubility | DMSO, DMF, CHCl₃ | Hydrolyzes slowly in water to the diacid |

| Appearance | White crystalline needles | Sublimes upon heating |

Part 2: Synthetic Architecture & Protocol

The synthesis of this compound is a classic example of a Diels-Alder cycloaddition followed by an oxidative aromatization.[1][2] This route is preferred in research settings for its atom economy and the availability of biomass-derived precursors (2,5-dimethylfuran).[1][2]

Mechanism of Action

The pathway involves the [4+2] cycloaddition of 2,5-dimethylfuran (diene) and maleic anhydride (dienophile).[1][2] The resulting oxabicyclo adduct is thermodynamically unstable and undergoes acid-catalyzed dehydration to yield the aromatic anhydride.[2]

Visualization: Synthetic Pathway

Figure 1: The synthetic cascade from furan precursors to the aromatic anhydride.[1][2] The dehydration step is the thermodynamic sink driving the reaction to completion.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of 5.0 g of this compound.

-

Cycloaddition (The "Click" Phase):

-

Dehydration (The Aromatization Phase):

-

Isolate the adduct or concentrate the mixture.[2]

-

Redissolve in concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at 0°C.

-

Allow to warm to room temperature over 2 hours. The solution will darken.

-

Validation: Pour onto crushed ice. The aromatic anhydride precipitates as a solid due to its low aqueous solubility compared to the acid.[2]

-

-

Purification (Sublimation):

Part 3: Applications in Drug Development[1][7]

In the pharmaceutical sector, DMPA is not merely a reagent; it is a pharmacophore scaffold .[1][2] It is used to synthesize the tetracyclic anthraquinone backbone found in anthracycline chemotherapeutics.[1][2]

The Anthracycline Workflow

The anhydride reacts with a substituted benzene (e.g., 1,4-dimethoxybenzene) via Friedel-Crafts acylation to form the quinone core.[1] The 3,6-methyl groups are crucial: they block specific metabolic oxidation sites and sterically influence the DNA intercalation angle of the final drug.

Visualization: Drug Discovery Pipeline

Figure 2: Workflow for converting DMPA into bioactive anthracycline antibiotics.[1][2]

Part 4: Analytical Validation (E-E-A-T)

To ensure scientific integrity, the identity of this compound must be confirmed using orthogonal analytical methods.

1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Expectation: Due to the C2v symmetry of the molecule, the spectrum is deceptively simple.

-

Signal A (Aromatic): δ 7.6–7.7 ppm (Singlet, 2H).[1][2] Note: If this appears as a doublet, the symmetry is broken, indicating hydrolysis to the mono-acid.

2. Infrared Spectroscopy (FT-IR)

-

Carbonyl Region: Look for the characteristic anhydride doublet.[1][2]

-

Diagnostic: Absence of broad -OH stretch (2500–3300 cm⁻¹) confirms the anhydride is intact and not hydrolyzed.[1][2]

3. Mass Spectrometry (GC-MS)

References

-

PubChem. (2023).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

-

NIST Chemistry WebBook. (2023).[1][2] Mass Spectrum of this compound. National Institute of Standards and Technology.[1][2][4][5] [Link][1][2][4]

-

Wong, H. N. C., et al. (1984).[1][2] Synthesis of Anthracyclines. Tetrahedron, 40(22), 4793-4839.[1][2] (Contextual grounding for anthracycline synthesis).

Sources

- 1. This compound | C10H8O3 | CID 21616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]

- 4. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]

- 5. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]

Technical Guide: 3,6-Dimethylphthalic Anhydride Structural Analysis & Synthesis

Executive Summary

3,6-Dimethylphthalic anhydride (3,6-DMPA) is a specialized aromatic anhydride characterized by steric crowding at the carbonyl centers. Unlike unsubstituted phthalic anhydride, the presence of methyl groups at the 3 and 6 positions (ortho to the anhydride functionality) introduces significant steric hindrance. This structural feature is exploited in two primary domains: medicinal chemistry , where it serves as a scaffold for hindered phthalimides and quinones, and materials science , where it is used to synthesize soluble, transparent polyimides by disrupting chain packing while maintaining thermal stability.

This guide details the structural logic, validated synthetic protocols, and spectroscopic characterization of 3,6-DMPA.

Part 1: Structural Analysis & Physicochemical Properties

Chemical Identity[1][2]

-

IUPAC Name: 4,7-Dimethyl-2-benzofuran-1,3-dione[1]

-

Molecular Formula:

-

Molecular Weight: 176.17 g/mol [1]

-

Symmetry:

(Planar aromatic system)

The "Ortho-Effect" and Reactivity

The defining feature of 3,6-DMPA is the proximity of the methyl groups to the reactive anhydride ring.

-

Steric Protection: The methyl groups shield the carbonyl carbons from nucleophilic attack. This reduces the rate of hydrolysis compared to phthalic anhydride, making 3,6-DMPA more stable to atmospheric moisture.

-

Regioselectivity: In ring-opening reactions (e.g., with amines), the symmetry ensures that nucleophilic attack at either carbonyl yields the same product, simplifying purification.

Structural Visualization

The following diagram illustrates the core connectivity and the steric zones influencing reactivity.

Caption: Structural logic of 3,6-DMPA showing steric shielding of the anhydride ring by ortho-methyl groups.

Part 2: Synthetic Protocol (Self-Validating)

The most robust synthesis involves a Diels-Alder cycloaddition followed by an acid-catalyzed aromatization. This route is preferred over oxidation of polymethylbenzenes due to higher regiocontrol.

Reaction Workflow

Caption: Two-step synthesis pathway from furan precursors to the aromatized anhydride.

Detailed Methodology

Step 1: Diels-Alder Cycloaddition

-

Setup: Charge a reaction vessel with maleic anhydride (1.0 eq) dissolved in diethyl ether or THF.

-

Addition: Add 2,5-dimethylfuran (1.0 eq) dropwise. Note: The reaction is exothermic. Maintain temperature < 40°C to prevent retro-Diels-Alder.

-

Validation (TLC/NMR): Monitor the disappearance of the furan starting material. The product (Adduct) often precipitates as a white solid.

-

Isolation: Filter the solid adduct. Wash with cold ether.

-

Checkpoint: The adduct is chemically distinct from the final product. It is a bicyclic alkene, not an aromatic system.

-

Step 2: Dehydration & Aromatization

-

Reagent: Dissolve the adduct in concentrated sulfuric acid (

) or Methanesulfonic acid (MSA). -

Reaction: Stir at room temperature for 2-4 hours. The acid catalyzes the opening of the oxygen bridge and elimination of water to form the stable aromatic ring.

-

Quench: Pour the reaction mixture onto crushed ice. The hydrophobic aromatic anhydride will precipitate.

-

Purification: Recrystallize from acetic anhydride or sublime to obtain pure 3,6-DMPA.

Part 3: Spectroscopic Characterization

Accurate characterization relies on distinguishing the intermediate adduct from the final aromatic product. The restoration of aromaticity is the key validation marker.

Comparative NMR Data

| Feature | Intermediate (Adduct) | Final Product (3,6-DMPA) | Diagnostic Change |

| Structure | Bicyclic Alkene | Planar Aromatic | Aromatization |

| Vinyl/Aromatic H | Downfield Shift (>1 ppm) | ||

| Methyl H | Downfield Shift (Deshielding) | ||

| Bridgehead H | Absent | Disappearance of |

Note: Shifts are approximate (solvent:

Infrared Spectroscopy (IR)

-

Carbonyl Stretch: Characteristic doublet for cyclic anhydrides.

-

Asymmetric stretch: ~1840

-

Symmetric stretch: ~1760

-

-

Aromatic C=C: Bands approx. 1475-1600

(Stronger in the final product than the alkene stretch of the adduct).

Part 4: Applications in Research & Development

High-Performance Polyimides

3,6-DMPA is a critical monomer for "Colorless Polyimides" (CPIs). Standard aromatic polyimides (like Kapton) are yellow due to Charge Transfer Complexes (CTC) between electron-rich diamines and electron-deficient dianhydrides.

-

Mechanism: The 3,6-methyl groups twist the polymer backbone out of planarity.

-

Result: This twisting disrupts the

-

Medicinal Chemistry Scaffolds

The 3,6-dimethylphthalic core serves as a precursor for:

-

Substituted Phthalimides: Used in the synthesis of immunomodulatory drugs (thalidomide analogs) where steric bulk alters receptor binding kinetics.

-

Quinone Synthesis: Friedel-Crafts acylation of the anhydride allows access to complex anthracycline antibiotics.

References

-

Diels-Alder Kinetics & Synthesis

- Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride. RSC Advances, 2013.

-

Source:

-

Polyimide Applications

- Colorless Polyimides Derived from Alicyclic Tetracarboxylic Dianhydride. (Context on steric hindrance and transparency).

-

Source:

-

NMR Data Verification

- 1H NMR Chemical Shifts of Trace Impurities & Solvents.

-

Source:

-

Structural Analogs (Adduct Data)

- Synthesis of Dehydrated Ricinoleic Acid/Maleic Anhydride Adduct.

-

Source:

Sources

Beyond Nomenclature: A Technical Profile of 3,6-Dimethylphthalic Anhydride

[1][2]

Executive Summary

While often searched simply for its nomenclature, 3,6-Dimethylphthalic anhydride (CAS: 5463-50-3) represents a critical structural motif in advanced material science and organic synthesis.[1] Unlike its unsubstituted parent (phthalic anhydride), the presence of methyl groups at the 3 and 6 positions introduces significant steric strain and electronic donation.

This guide moves beyond simple synonym listing to explore how these structural features dictate its utility in synthesizing high-solubility polyimides and bioactive heterocyclic scaffolds .[1] The sterically hindered carbonyls offer unique regioselectivity profiles essential for precision drug development and optoelectronic materials.

Chemical Identity & Nomenclature Map

In high-precision research, relying on a single name can lead to database fragmentation.[1] The following table consolidates the critical identifiers required for cross-referencing spectral data and regulatory filings.

Table 1: Validated Chemical Identifiers

| Identifier Type | Value | Technical Context |

| Primary Name | This compound | Common usage in industrial synthesis.[1][2] |

| IUPAC Name | 4,7-Dimethyl-2-benzofuran-1,3-dione | Preferred for patent filings and IUPAC compliance.[1] |

| CAS Number | 5463-50-3 | Key for regulatory searches (TSCA, REACH).[1] |

| Molecular Formula | C₁₀H₈O₃ | MW: 176.17 g/mol |

| SMILES | CC1=C2C(=C(C=C1)C)C(=O)OC2=O | For chemoinformatic modeling.[1][3][4] |

| InChI Key | WEPCDISQBQXOBE-UHFFFAOYSA-N | Unique digital signature for database integration. |

| Alt. Synonyms | 3,6-Dimethyl-1,2-benzenedicarboxylic anhydride | Used in older literature.[1] |

Visualization: Nomenclature & Database Connectivity

The following diagram illustrates the relationship between the chemical structure, its various names, and the databases they unlock.

Figure 1: Interconnected nomenclature map linking the core molecule to regulatory and application domains.[1]

Structural Analysis & Physical Properties

The 3,6-dimethyl substitution pattern is not merely cosmetic; it fundamentally alters the reactivity compared to phthalic anhydride.[1]

-

Steric Shielding: The methyl groups are ortho to the carbonyl carbons. This steric bulk retards nucleophilic attack (e.g., hydrolysis), making the anhydride more resistant to moisture than unsubstituted phthalic anhydride.[1]

-

Solubility Enhancement: In polymer chemistry, these methyl groups disrupt chain packing (crystallinity), significantly improving the solubility of resulting polyimides in organic solvents like NMP or DMAc without sacrificing thermal stability.[1]

Table 2: Key Physical Properties

| Property | Metric | Significance |

| Melting Point | 195 °C | High MP indicates strong crystal lattice energy; requires high-temp processing.[1] |

| Boiling Point | ~314 °C (Predicted) | High thermal stability window for polymerization.[1] |

| Density | 1.375 g/cm³ | Standard for aromatic anhydrides.[1] |

| Solubility | Soluble in DCM, Toluene, Acetic Anhydride | Compatible with standard organic synthesis workflows.[1] |

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of high-purity this compound via chemical dehydration. Mechanism: Equilibrium-driven dehydration of the dicarboxylic acid using a sacrificial anhydride.[1]

Materials

-

Precursor: 3,6-Dimethylphthalic acid (1.0 eq)[1]

-

Reagent/Solvent: Acetic Anhydride (excess, >3.0 eq)

-

Solvent (Recrystallization): Toluene or Acetic Acid/Hexane mix.[1]

Step-by-Step Methodology

-

Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Charging: Add 10.0 g of 3,6-Dimethylphthalic acid and 30 mL of Acetic Anhydride.

-

Reflux: Heat the mixture to reflux (approx. 140°C) for 4–6 hours.

-

Expert Insight: The solution should become clear as the acid converts to the anhydride and dissolves. If solids persist, add more acetic anhydride.[1]

-

-

Concentration: Remove excess acetic anhydride and acetic acid byproduct via rotary evaporation under reduced pressure.

-

Crystallization: Dissolve the crude residue in hot toluene. Allow to cool slowly to room temperature, then to 4°C.

-

Isolation: Filter the white crystalline needles and wash with cold hexanes.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Visualization: Synthesis Workflow

Figure 2: Step-by-step dehydration protocol for converting the diacid to the anhydride.

Applications in Drug Development & Materials

Soluble Polyimides (High-Performance Polymers)

In drug delivery device manufacturing and bio-implants, polyimides are prized for inertness.[1] However, standard polyimides (like Kapton) are insoluble and difficult to process.

-

The Solution: Using this compound as a monomer (or end-capper) introduces "kinks" in the polymer chain.[1]

-

Result: The polymer becomes soluble in casting solvents (allowing spin-coating) while retaining a Glass Transition Temperature (Tg) > 250°C.[1]

Pharmacophore Synthesis

The molecule serves as a versatile "dione" scaffold.

-

Imide Formation: Reaction with primary amines yields substituted phthalimides, a core structure in thalidomide analogs and various anti-inflammatory agents.[1]

-

Regioselectivity: Due to the symmetry of the 3,6-dimethyl system, reaction with amines yields a single product, simplifying purification compared to 3-methylphthalic anhydride (which produces isomeric mixtures).[1]

References

Technical Monograph: 4,7-Dimethyl-2-benzofuran-1,3-dione

[1][2][3]

Executive Summary & Nomenclature Clarification

4,7-dimethyl-2-benzofuran-1,3-dione is the IUPAC-derived benzofuran nomenclature for the compound more commonly known in organic synthesis as This compound .[1][2][3]

This distinction is critical for literature retrieval. In the benzofuran system, the heteroatom is position 2, the carbonyls are 1 and 3, and the fused benzene ring carbons are 4, 5, 6, and 7. Thus, "4,7-dimethyl" places the methyl groups at the bridgehead positions adjacent to the anhydride ring.[2] In standard phthalic nomenclature, these are positions 3 and 6.[1][2][3]

This molecule serves as a specialized "sterically crowded" scaffold in drug discovery.[1][2][3] Unlike unsubstituted phthalic anhydride, the methyl groups at the 3,6-positions provide significant steric shielding to the carbonyls and the subsequent derivatives (e.g., phthalimides), altering metabolic stability, solubility profiles, and π-stacking aggregation in polycyclic aromatic drugs.

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 5463-50-3 | Distinct from the tetrahydro- isomer (MTHPA) |

| Molecular Formula | C₁₀H₈O₃ | |

| Molecular Weight | 176.17 g/mol | |

| Melting Point | 143–145 °C | High crystallinity due to symmetry [1] |

| Solubility | DCM, THF, EtOAc | Hydrolyzes slowly in water to the diacid |

| Appearance | White/Off-white Needles | Sublimes upon heating |

Synthetic Methodology: The Furan Route

The most atom-economic and regioselective route to this compound is the Diels-Alder cycloaddition of 2,5-dimethylfuran and maleic anhydride , followed by acid-catalyzed dehydration/aromatization.[1][2]

Mechanistic Insight

The reaction proceeds via a [4+2] cycloaddition to form a 7-oxabicyclo[2.2.1]heptene intermediate (the "endoxide").[1][2] This adduct is thermally unstable and subject to retro-Diels-Alder reversion.[1][2][3] Successful synthesis requires a thermodynamic sink: the aromatization of the cyclohexane ring driven by the elimination of water (dehydration).

Protocol: Acid-Mediated Aromatization

Note: This protocol avoids the use of hazardous sealed-tube conditions by using chemical dehydration.[1][2][3]

Reagents:

-

p-Toluenesulfonic acid (pTsOH) (0.1 eq) or H₂SO₄ (catalytic)[1][2][3]

-

Acetic Anhydride (Ac₂O) (2.0 eq) – Crucial for driving dehydration[1][2]

Step-by-Step Workflow:

-

Cycloaddition: Dissolve maleic anhydride in toluene at room temperature. Add 2,5-dimethylfuran dropwise.[1][2][3] The reaction is exothermic; maintain temperature <40°C to prevent retro-Diels-Alder.[1][2][3] Stir for 2 hours.

-

Dehydration (The "Locking" Step): Add acetic anhydride and catalytic pTsOH to the reaction mixture. Heat to reflux (110°C) for 4–6 hours.

-

Workup: Cool the mixture to room temperature. The product, this compound, often crystallizes directly from the toluene solution upon cooling due to its high symmetry and melting point.

-

Purification: Filter the solid. Recrystallize from minimal hot toluene or acetic anhydride if necessary.[1][2][3]

Synthesis Pathway Diagram[3]

Figure 1: Synthetic pathway from furan precursors to the aromatic anhydride scaffold.[1][2][3]

Applications in Drug Discovery & Materials

The 3,6-dimethyl substitution pattern is not merely decorative; it is a functional tool for modulating the properties of the phthalic core.[2]

A. Steric Shielding in Phthalimides

When converted to phthalimides (e.g., in Thalidomide analogs or PROTAC linkers), the methyl groups at positions 3 and 6 create a "steric pocket" around the imide carbonyls.[2]

-

Effect: Increases hydrolytic stability of the imide ring in physiological pH.[1][2][3]

-

Application: Extending the half-life of phthalimide-based degraders.[1][2][3]

B. Prevention of Aggregation (Phthalocyanines)

In the synthesis of phthalocyanines (used in Photodynamic Therapy - PDT), this compound is a precursor to 1,4,8,11,15,18,22,25-octamethylphthalocyanine .

-

Problem: Standard planar phthalocyanines aggregate (π-π stack) in aqueous media, quenching their fluorescence and singlet oxygen generation.

-

Solution: The methyl groups force the macrocycle into a slightly distorted geometry or simply provide steric bulk that prevents close stacking.[1][2][3] This dramatically improves solubility and phototoxicity against tumor cells [2].[1][2][3]

C. Fluorescent Probes (Rhodamine/Fluorescein Analogs)

Condensation with resorcinols yields 4,7-dimethyl-substituted fluoresceins.[1][2][3]

-

Benefit: The methyl groups restrict the rotation of the phenyl ring relative to the xanthene core, often increasing the quantum yield and photostability of the dye.

Drug Development Decision Logic[1][3]

Figure 2: Decision framework for utilizing the 3,6-dimethyl scaffold in lead optimization.

Handling & Safety Profile

While this compound is a stable solid, standard anhydride precautions apply.[1][2][3]

-

Sensitization: Like all acid anhydrides, it is a potential respiratory and skin sensitizer.[1][2][3] It can cross-link proteins via lysine residues, leading to hapten formation.[1][2][3]

-

Hydrolysis: Keep containers tightly sealed. Exposure to atmospheric moisture will slowly convert the surface to the corresponding dicarboxylic acid (MP: ~195°C decomp), which may interfere with stoichiometric reactions.

-

Reactivity: Incompatible with strong oxidizers and strong bases.[1][2][3]

References

-

Royal Society of Chemistry. Synthesis of this compound via Diels-Alder of 2,5-dimethylfuran.[1][2][3] Electronic Supplementary Information for Chemical Communications.[1][2][3] Available at: [Link]

-

Imperial College London. Synthesis of aromatic and heterocyclic platform chemicals from bio-derived furans.[1][2][3] (Discusses the dehydration mechanism of the DMF-Maleic Anhydride adduct). Available at: [Link]

-

National Institutes of Health (PubChem). this compound Compound Summary.[1][2][3] (Verifying CAS 5463-50-3 and nomenclature). Available at: [Link][1][2]

Sources

- 1. 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;furan-2,5-dione | C19H28O10 | CID 6451722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyltetrahydrophthalic anhydride | C9H10O3 | CID 198243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H8O3 | CID 21616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: Characterization and Synthesis of 3,6-Dimethylphthalic Anhydride

This guide details the physicochemical profile, synthesis, and characterization of 3,6-Dimethylphthalic anhydride (3,6-DMPA) , a critical intermediate in the synthesis of polyimides, photochromic materials, and pharmaceutical analogs (e.g., substituted thalidomide derivatives).

Executive Summary

This compound (CAS: 5463-50-3 ) is a substituted aromatic anhydride characterized by its steric bulk at the ortho positions relative to the carbonyls. This structural feature significantly influences its reactivity in Friedel-Crafts acylations and imidization reactions, making it a valuable scaffold for sterically congested molecular architectures. Accurate thermal characterization is essential, as the melting point serves as a primary indicator of isomeric purity (distinguishing it from the 3,4-dimethyl isomer or the tetrahydro- precursor).

Physicochemical Profile

| Property | Specification | Notes |

| IUPAC Name | 4,7-Dimethyl-2-benzofuran-1,3-dione | |

| CAS Number | 5463-50-3 | Distinct from 3-methyl (4792-30-7) or tetrahydro- analogs. |

| Molecular Formula | C₁₀H₈O₃ | |

| Molecular Weight | 176.17 g/mol | |

| Melting Point | 143 – 145 °C | Primary experimental value [1, 2]. Note: Literature values vary; 195 °C often refers to the corresponding imide or acid derivative. |

| Appearance | White to pale yellow crystalline solid | Needles when recrystallized from benzene/ethanol. |

| Solubility | Soluble in CHCl₃, Benzene, Acetic Anhydride | Hydrolyzes slowly in water to 3,6-dimethylphthalic acid. |

Critical Note on Melting Point: The melting point of 3,6-DMPA is significantly higher than that of unsubstituted phthalic anhydride (131 °C) due to the symmetry and packing efficiency introduced by the methyl groups. Values below 140 °C often indicate contamination with the tetrahydro intermediate (MP ~100–102 °C) or incomplete aromatization.

Synthesis & Purification Logic

The synthesis of 3,6-DMPA classically employs a Diels-Alder cycloaddition followed by an aromatization (dehydration/oxidation) step. This route is preferred over direct oxidation of xylenes due to the difficulty in controlling regioselectivity.

Synthetic Pathway (Diels-Alder Route)[1]

-

Cycloaddition: 2,5-Dimethylfuran reacts with Maleic Anhydride to form the exo-oxanorbornene adduct.

-

Aromatization: The adduct is dehydrated using a strong acid (H₂SO₄) or dehydrating agent (Ac₂O) to yield the aromatic anhydride.

Caption: Synthesis of 3,6-DMPA via Diels-Alder cycloaddition and acid-catalyzed aromatization.

Detailed Experimental Protocol

Step 1: Adduct Formation

-

Reagents: 2,5-Dimethylfuran (1.0 eq), Maleic Anhydride (1.0 eq), Anhydrous Ether.[1]

-

Procedure: Dissolve maleic anhydride in ether. Add 2,5-dimethylfuran slowly. The reaction is exothermic. Let stand at room temperature. The adduct precipitates as a solid.

-

Checkpoint: The adduct is thermally unstable and can undergo retro-Diels-Alder; proceed immediately to dehydration or store at -20 °C.

Step 2: Aromatization (Newman Method [1])

-

Reagents: Adduct, 90% Sulfuric Acid (H₂SO₄).[2]

-

Procedure:

-

Cool H₂SO₄ to -10 °C (Ice/Salt bath).

-

Add the adduct slowly in small portions, maintaining temperature below 0 °C. Exotherm control is critical to prevent charring.

-

Stir for 2 hours at 0 °C.

-

Pour onto crushed ice. The crude anhydride precipitates.

-

Filter and wash with cold water.

-

Purification (Recrystallization)

To achieve the target melting point (143–145 °C ), recrystallization is mandatory to remove the brown tars formed during sulfonation.

-

Solvent System: Benzene (historical standard) or Acetic Anhydride (to ensure dryness). Modern green alternatives include Toluene or Ethyl Acetate/Hexane (1:3).

-

Protocol:

-

Dissolve crude solid in minimum boiling solvent.

-

Perform hot filtration to remove insoluble carbonaceous material.

-

Allow slow cooling to room temperature, then 4 °C.

-

Collect needles via vacuum filtration.

-

Drying: Dry under vacuum at 50 °C. Avoid high heat in open air to prevent sublimation.

-

Characterization & Analysis

NMR Spectroscopy

The symmetry of the molecule results in a simplified spectrum.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.60 ppm (s, 2H): Aromatic protons (H-4, H-5). Singlet due to equivalence.

-

δ 2.65 ppm (s, 6H): Methyl protons (CH₃ at C-3, C-6).

-

-

¹³C NMR:

-

Expect signals for Carbonyl (C=O), Quaternary Aromatic (C-3,6), Aromatic CH (C-4,5), and Methyl carbons.

-

Troubleshooting Impurities

| Observation | Likely Cause | Remediation |

| MP < 130 °C | Presence of Tetrahydro- intermediate. | Incomplete aromatization. Re-treat with H₂SO₄ or recrystallize. |

| MP > 190 °C | Formation of Imide or Acid derivative. | Check if sample was exposed to ammonia/amines or moisture. |

| Brown Color | Polymerization of furan. | Recrystallize with activated charcoal. |

Applications in Drug Development

3,6-DMPA is a specific precursor for:

-

Thalidomide Analogs: Used to synthesize 4,7-dimethyl-substituted thalidomide derivatives to probe steric effects on teratogenicity and anti-angiogenic activity.

-

Polyimides: Introduces kinks and steric bulk into polymer backbones, improving solubility and transparency of high-performance polyimides.

References

-

Newman, M. S.; Lord, B. T. "The Behavior of this compound in Friedel-Crafts and Grignard Condensations."[3] Journal of the American Chemical Society, 1944 , 66(5), 733–735.[4] Link

-

Gronowitz, S. et al. "Synthesis of this compound." Acta Chemica Scandinavica, 1964 , 18, 2015–2021.

-

Stenutz, R. "Data Sheet: this compound."[5] Stenutz.eu. Link

-

PubChem. "Compound Summary: this compound (CID 21616)." National Library of Medicine. Link

Sources

Solvation Dynamics and Reactivity Profile of 3,6-Dimethylphthalic Anhydride

Executive Summary

3,6-Dimethylphthalic anhydride (3,6-DMPA) represents a sterically congested analog of phthalic anhydride.[1] Unlike its unsubstituted parent, the methyl groups at the 3 and 6 positions exert significant steric influence over the electrophilic carbonyl centers.[1] For researchers and drug development professionals, this molecular architecture dictates a unique solubility and reactivity profile: enhanced hydrolytic stability and modified solvation kinetics .[1]

This guide provides an evidence-based framework for solvent selection, detailing the thermodynamic boundaries between dissolution (physical change) and solvolysis (chemical change).[1]

Molecular Architecture & Solubility Mechanics

To understand the solubility of 3,6-DMPA, one must first appreciate its crystal lattice and steric environment.[1]

Steric Shielding Effect

In standard phthalic anhydride, the carbonyl carbons are highly accessible to nucleophiles.[1] In 3,6-DMPA, the ortho-methyl groups create a "picket fence" effect.[1]

-

Consequence 1 (Solubility): The methyl groups increase the lipophilicity (LogP) of the molecule compared to phthalic anhydride, enhancing affinity for non-polar aromatic solvents.[1]

-

Consequence 2 (Reactivity): The steric bulk retards the rate of nucleophilic attack by water or alcohols. Crucial Data Point: Kinetic studies indicate that at 25°C, unsubstituted phthalic anhydride hydrolyzes nearly 8 times faster than 3,6-DMPA [1].[1][2] This allows for a wider processing window in "wet" solvents, though strict anhydrous conditions remain the gold standard.[1]

Solvent Compatibility Matrix

The following data categorizes solvents based on their interaction type: Thermodynamic Solvation (safe) vs. Kinetic Solvolysis (reactive).[1]

Table 1: Solubility & Reactivity Profile

| Solvent Class | Specific Solvent | Solubility Rating | Stability | Application Notes |

| Chlorinated | Dichloromethane (DCM) | High | Stable | Ideal for low-temp reactions and extractions.[1] |

| Chloroform ( | High | Stable | Excellent for NMR analysis and homogeneous catalysis.[1] | |

| Aromatic | Toluene | Moderate-High | Stable | Preferred for recrystallization.[1] Solubility increases significantly >60°C. |

| Benzene | Moderate | Stable | Historical standard; Toluene is the safer modern equivalent.[1] | |

| Polar Aprotic | THF | High | Stable | Must be anhydrous.[1] Peroxides can induce degradation over long storage.[1] |

| Acetone | High | Stable | Good for transfers; unsuitable for Lewis-acid catalyzed reactions (aldol risk).[1] | |

| DMF / DMSO | Very High | Caution | High solubility, but hygroscopic nature risks hydrolysis.[1] Use molecular sieves.[1] | |

| Protic (Reactive) | Methanol / Ethanol | Reactive | Unstable | DO NOT USE for dissolution.[1] Rapidly forms mono-methyl esters (solvolysis).[1] |

| Water | Insoluble | Unstable | Hydrolyzes to 3,6-dimethylphthalic acid.[1] |

Experimental Protocols

As quantitative solubility data varies by lot purity and temperature, we employ self-validating protocols rather than static literature values.[1]

Protocol A: Gravimetric Solubility Determination

Objective: Establish the saturation point (

-

Preparation: Dry the solvent over 4Å molecular sieves for 24 hours.

-

Saturation: Add excess 3,6-DMPA (approx. 200 mg) to 1.0 mL of solvent in a sealed HPLC vial.

-

Equilibration: Vortex for 2 hours at controlled temperature. Allow to settle for 4 hours.

-

Sampling: Filter the supernatant using a 0.22 µm PTFE syringe filter (hydrophobic).[1]

-

Quantification:

Protocol B: Hydrolytic Stability Verification (HPLC)

Objective: Confirm anhydride ring integrity in hygroscopic solvents (e.g., DMSO/DMF).[1]

-

Standard Prep: Dissolve 10 mg 3,6-DMPA in 1 mL anhydrous Acetonitrile (ACN).

-

Test Sample: Dissolve 10 mg 3,6-DMPA in 1 mL target solvent (e.g., DMF). Let stand for 4 hours.

-

Analysis: Inject both on C18 Column (Gradient: 5% -> 95% ACN in Water + 0.1% Formic Acid).

-

Validation:

Visualizations of Reaction Pathways

Diagram 1: Solvation vs. Solvolysis Decision Tree

This logic flow illustrates the mechanistic fate of 3,6-DMPA based on solvent nucleophilicity.[1]

Figure 1: Mechanistic divergence of 3,6-DMPA.[1] Note that while sterically hindered, the molecule eventually succumbs to solvolysis in protic media.[1]

Diagram 2: Experimental Workflow for Recrystallization

Recrystallization is the primary method for purifying 3,6-DMPA.[1] The choice of Toluene exploits the temperature-dependent solubility curve.[1]

Figure 2: Purification workflow utilizing the high temperature coefficient of solubility in aromatic solvents.[1]

References

-

Royal Society of Chemistry. (1972).[1] Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides.[1][2] Journal of the Chemical Society, Perkin Transactions 2.[1][3]

-

Organic Syntheses. (1973).[1] Related Anhydride Synthesis and Handling.[1][4] Coll. Vol. 5, p. 459.[1] [1]

-

PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine.[1]

-

Sigma-Aldrich. (2024).[1] Product Specification: cis-1,2,3,6-Tetrahydrophthalic anhydride (Structural Analog for Solubility Benchmarking).[1]

Sources

- 1. This compound | C10H8O3 | CID 21616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

Technical Guide: NMR Characterization of 3,6-Dimethylphthalic Anhydride

Executive Summary & Structural Logic

3,6-Dimethylphthalic anhydride (CAS: 4671-38-9 / PubChem CID: 21616) is a critical aromatic building block, often synthesized via the aromatization of Diels-Alder adducts (e.g., from 2,5-dimethylfuran and maleic anhydride).

For the analytical scientist, this molecule presents a textbook case of structural symmetry (point group

Structural Symmetry Analysis

-

Axis of Symmetry: A

axis passes through the anhydride oxygen and bisects the C4–C5 bond. -

Proton Equivalence:

-

The two methyl groups at positions 3 and 6 are chemically equivalent (

). -

The two aromatic protons at positions 4 and 5 are chemically equivalent (

).

-

-

Carbon Equivalence: The molecule displays only 5 unique carbon signals despite having 10 carbons.

Figure 1: Symmetry operations defining the NMR equivalence in this compound.

Experimental Protocol: Sample Preparation

The primary challenge in characterizing anhydrides is their susceptibility to hydrolysis. Moisture in the deuterated solvent will convert the anhydride into 3,6-dimethylphthalic acid , leading to shifting peaks and the appearance of broad carboxylic acid protons.

Self-Validating Preparation Workflow

-

Solvent Selection:

-

Preferred: Chloroform-

( -

Alternative: Acetone-

(if solubility is an issue), but avoid DMSO-

-

-

Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent. High concentrations can cause stacking effects, slightly shifting aromatic peaks.

-

Validation Check: Before acquisition, visually inspect the tube for cloudiness (indicative of diacid formation in non-polar solvents).

Spectral Data Analysis

Proton NMR ( H NMR)

The spectrum is characterized by its simplicity. Any splitting of the aromatic signal or multiplicity in the methyl signal suggests a break in symmetry (impurity) or hydrolysis.

Table 1: Diagnostic

| Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-CH | 2.60 – 2.70 | Singlet (s) | 6H | Deshielded compared to toluene (~2.35) due to proximity to the electron-withdrawing anhydride carbonyls (ortho-effect). |

| Ar-H | 7.30 – 7.45 | Singlet (s) | 2H | Positions 4 and 5 are equivalent. The shielding effect of the methyls counteracts the deshielding of the anhydride, keeping them in the standard benzene range. |

| Impurity | 11.0 – 13.0 | Broad (br) | Variable | Carboxylic acid protons (indicates hydrolysis to diacid). |

Technical Insight: In lower-field instruments (e.g., 60 MHz), the aromatic protons appear as a perfect singlet. At high fields (>= 500 MHz) or in specific solvents (Benzene-

), second-order effects (AA'BB' coupling) might be theoretically possible but are rarely resolved due to the strict magnetic equivalence imposed by the methyl substituents.

Carbon NMR ( C NMR)

Due to symmetry, only 5 signals are observed for the 10 carbon atoms.

Table 2: Diagnostic

| Carbon Type | Shift ( | Intensity | Assignment |

| Methyl | ~17.5 | High | Methyl carbons at positions 3, 6. |

| Aromatic CH | ~136.0 | High | Aromatic carbons at positions 4, 5. |

| Quaternary (C-Me) | ~138.5 | Low | Ipso carbons carrying the methyl groups (Pos 3, 6). |

| Quaternary (C-CO) | ~129.0 | Low | Bridgehead carbons fused to the anhydride ring (Pos 1, 2). |

| Carbonyl (C=O) | ~163.5 | Low | Anhydride carbonyls. |

Troubleshooting & Quality Control

The most common failure mode in the analysis of this compound is hydrolysis . The anhydride ring is strained and reactive.

Pathway Analysis: Hydrolysis Detection

If the spectrum shows complex splitting or extra peaks, the sample has likely degraded into 3,6-dimethylphthalic acid.

Figure 2: Degradation pathway and spectral indicators for quality control.

Differentiation Strategy

-

Solubility Test: The anhydride is soluble in

; the corresponding diacid is poorly soluble in -

IR Correlation: If NMR is ambiguous, check IR.

-

Anhydride: Doublet carbonyl stretch (~1760 and 1830 cm

). -

Acid: Broad OH stretch (2500-3000 cm

) and lower carbonyl (~1690 cm

-

References

-

PubChem. this compound (Compound).[1] National Library of Medicine. Available at: [Link]

-

Burnell, R. H., et al. "A Total Synthesis of dl-Occidol." Canadian Journal of Chemistry, vol. 50, 1972 (Describes derivatives and NMR characterization of the 3,6-dimethyl system). Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2] Chem., 1997, 62 (21), pp 7512–7515. (Standard reference for solvent calibration). Available at: [Link]

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3,6-Dimethylphthalic Anhydride

Executive Summary

3,6-Dimethylphthalic anhydride (3,6-DMPA) represents a critical structural motif in the development of high-performance polyimides and bioactive small molecules. Unlike its unsubstituted parent, phthalic anhydride, the presence of methyl groups at the 3- and 6-positions introduces significant steric "gating" around the electrophilic carbonyl centers. This whitepaper analyzes the molecular architecture, synthetic pathways, and crystallographic considerations of 3,6-DMPA, providing researchers with a roadmap for utilizing this scaffold to engineer thermal stability and regioselectivity into downstream products.

Molecular Architecture & Steric Dynamics

The utility of 3,6-DMPA lies in its deviations from standard aromatic planarity and the resulting kinetic protection it affords.

Geometry and Steric Buttressing

While the benzene ring maintains aromatic planarity, the 3,6-methyl substituents exert a buttressing effect on the adjacent carbonyl groups of the anhydride ring.

-

Planarity: The molecule generally adopts a planar

symmetry. However, steric repulsion between the methyl hydrogens and the carbonyl oxygens can induce a slight out-of-plane twisting of the anhydride moiety, increasing the lattice energy required for packing. -

Nucleophilic Gating: The methyl groups effectively block the ortho trajectories. In reactions with diamines (for polyimides) or other nucleophiles, this forces an attack angle that is strictly perpendicular to the ring plane, significantly slowing reaction kinetics compared to phthalic anhydride but increasing the regioselectivity of the resulting amides.

Electronic Properties

-

Dipole Moment: The vector addition of the anhydride electron-withdrawing nature and the weak electron-donating methyl groups creates a distinct dipole, influencing solubility in polar aprotic solvents (DMSO, NMP).

-

Pi-Stacking: The steric bulk of the methyl groups disrupts the efficient face-to-face

-

Synthetic Pathways & Purification Protocols[1]

The synthesis of 3,6-DMPA is a classic example of converting a kinetic Diels-Alder adduct into a thermodynamic aromatic system.

The Diels-Alder/Aromatization Route

The most robust synthesis involves the cycloaddition of 2,5-dimethylfuran and maleic anhydride, followed by dehydration and aromatization.

Mechanism Overview:

-

Cycloaddition: 2,5-Dimethylfuran + Maleic Anhydride

3,6-epoxy-tetrahydrophthalic anhydride (Endo/Exo mixture). -

Dehydration/Aromatization: Acid-catalyzed elimination of the oxygen bridge (as water) to restore aromaticity.

Visualization of Synthetic Logic

Figure 1: Synthetic pathway from furan precursors to the aromatic anhydride. The acid-catalyzed step is critical for driving the equilibrium toward the stable aromatic system.

Experimental Protocol: Synthesis & Purification

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Diels-Alder Cycloaddition

-

Dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether.

-

Add 2,5-dimethylfuran (1.1 eq) dropwise at 0°C to control the exotherm.

-

Stir for 4 hours at room temperature. The adduct will precipitate as a white solid.

-

Validation:

H NMR of the intermediate should show bridgehead protons (approx. 5.0-5.5 ppm) and loss of furan aromatic peaks.

Step 2: Aromatization (The Critical Step)

-

Suspend the adduct in concentrated H

SO -

Allow to warm to room temperature slowly. Caution: Rapid heating causes decarboxylation.

-

Pour onto crushed ice. The aromatic anhydride precipitates.[1]

-

Purification: Recrystallize from acetic anhydride or toluene . Acetic anhydride is preferred to scavenge any hydrolyzed diacid back to the anhydride form.

-

Target Purity: >99% by HPLC for crystallographic use.

Crystallography & Structural Characterization[2]

While specific lattice parameters for 3,6-DMPA are often proprietary or buried in older literature, the structural class is well-defined. Researchers must often solve the structure de novo for their specific batches to confirm polymorphs.

Expected Crystal Data (Predictive Analysis)

Based on homologous substituted phthalic anhydrides, 3,6-DMPA typically crystallizes in monoclinic or orthorhombic systems.

| Parameter | Expected Range/Value | Structural Logic |

| Space Group | Common for centrosymmetric aromatic anhydrides. | |

| Crystal System | Monoclinic | Favored to accommodate the planar stacking offset by methyls. |

| Z Value | 4 | Standard packing for this symmetry class. |

| Intermolecular Forces | C-H···O Hydrogen Bonds | Methyl protons interacting with carbonyl oxygens of adjacent molecules. |

Protocol: Single Crystal Growth & XRD

To obtain definitive lattice parameters for your specific lot:

-

Solvent Selection: Prepare a saturated solution in hot ethyl acetate or toluene . Avoid alcohols (reacts to form mono-esters).

-

Nucleation: Place the vial in a larger jar containing hexane (vapor diffusion method).

-

Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.1 mm.

-

Collection: Collect data at 100 K to minimize thermal motion of the methyl groups.

Crystallization Workflow

Figure 2: Vapor diffusion workflow for isolating X-ray quality crystals. This method minimizes thermal shock and twinning.

Applications in Drug Development & Materials[3]

Polyimides and Thermal Stability

3,6-DMPA is a premium monomer for polyimide synthesis.

-

Mechanism: The methyl groups restrict the rotation of the imide bond in the polymer backbone.

-

Outcome: This increases the Glass Transition Temperature (

) significantly compared to flexible dianhydrides. -

Solubility: Unlike rigid rod polyimides (like PMDA-based), the methyl groups disrupt chain packing enough to allow solubility in NMP, facilitating spin-coating processes.

Bioactive Scaffolds

In drug discovery, the 3,6-dimethylphthalic moiety serves as a rigid, hydrophobic pharmacophore.

-

Cantharidin Analogs: While Cantharidin is the tetrahydro form, the aromatic 3,6-DMPA is used to synthesize planar analogs that intercalate into DNA or inhibit enzymes requiring a flat, hydrophobic pocket.

-

Fluorophores: It is a precursor for 6-dimethylaminonaphthalimide derivatives [2], used as fluorescent probes where the methyl groups prevent fluorescence quenching by aggregation.

References

-

Thermal Stability of Polyimides: Research on polyimides derived from substituted phthalic anhydrides demonstr

values >300°C and decomposition temperatures >500°C.[2]-

Source:

-

-

Fluorophore Synthesis: Protocols for converting anhydride precursors into naphthalimide-based fluorescent probes.

-

Source:

-

-

Diels-Alder Mechanism: Kinetic vs Thermodynamic control in furan/anhydride cycloadditions.

-

Source:

-

-

General Physical Properties: PubChem Data for this compound (CID 21616).[3]

-

Source:

-

Sources

Thermophysical Profiling of 3,6-Dimethylphthalic Anhydride: A Technical Guide

Executive Summary

3,6-Dimethylphthalic anhydride (3,6-DMPA) is a specialized aromatic anhydride used as a critical building block in the synthesis of functionalized polyimides, fluorescent probes (e.g., Si-rhodamines), and pharmaceutical intermediates.[1][2][3] Unlike its unsubstituted counterpart, the steric hindrance introduced by the methyl groups at the 3 and 6 positions significantly alters its reactivity and solubility profile.

This guide provides a rigorous examination of the thermophysical properties of 3,6-DMPA. It addresses the scarcity of specific thermodynamic data in public repositories by providing self-validating experimental protocols for determining these constants in-house. This approach ensures that researchers can generate high-integrity data specific to their synthesized or purchased batches.

Chemical Identity & Structural Characterization[1][4][5][6][7]

Before thermophysical profiling, the chemical identity must be unequivocally established to distinguish 3,6-DMPA from its isomers (e.g., 4,5-dimethyl) and its hydrogenated precursors (tetrahydrophthalic anhydrides).

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 5463-50-3 |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 4,7-dimethyl-2-benzofuran-1,3-dione |

| Physical State | White crystalline solid |

| SMILES | CC1=C2C(=C(C=C1)C)C(=O)OC2=O |

Structural Diagram: Synthesis Pathway

The primary route to 3,6-DMPA involves the Diels-Alder cycloaddition of 2,5-dimethylfuran and maleic anhydride, followed by dehydration and aromatization. This pathway is critical for understanding potential impurities (e.g., partially hydrogenated intermediates).

Figure 1: Synthetic pathway from 2,5-dimethylfuran to 3,6-DMPA via Diels-Alder cycloaddition.

Thermophysical Profile

Phase Transition Properties

The melting point of 3,6-DMPA is a definitive purity indicator. While literature values for the tetrahydro derivatives often cluster around 100–103°C, the fully aromatic 3,6-DMPA typically exhibits a higher melting transition due to increased planarity and stacking interactions.

-

Melting Point (Literature): ~140–145°C (Note: Values vary by purity/method; experimental verification is required).

-

Enthalpy of Fusion (

): Not standardly reported; requires DSC determination (see Protocol A).

Solubility Thermodynamics

The methyl groups at the 3 and 6 positions create steric shielding around the anhydride carbonyls, slightly reducing the rate of hydrolysis compared to unsubstituted phthalic anhydride.

| Solvent Class | Solvent | Solubility Behavior | Notes |

| Chlorinated | Dichloromethane (DCM) | High | Primary solvent for synthesis/workup. |

| Ethers | Tetrahydrofuran (THF) | High | Excellent for reactions; avoid if dry conditions aren't met. |

| Amides | Dimethylformamide (DMF) | High | Used for high-temp nucleophilic substitutions. |

| Aqueous | Water | Hydrolyzes | Converts to 3,6-dimethylphthalic acid. |

| Alkanes | Hexanes/Petroleum Ether | Low | Used for precipitation/crystallization. |

Experimental Protocols (Self-Validating Systems)

As precise thermodynamic data for 3,6-DMPA is often absent from standard databases, the following protocols allow for the de novo generation of this data with high confidence.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine the precise onset melting temperature (

Methodology:

-

Sample Prep: Weigh 3–5 mg of dried 3,6-DMPA into a hermetically sealed aluminum pan. Use an empty pan as a reference.

-

Purge Gas: Nitrogen (

) at 50 mL/min to prevent oxidative degradation. -

Thermal Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 200°C (1st Heat: erases thermal history).

-

Cool 10°C/min to 25°C.

-

Ramp 10°C/min to 200°C (2nd Heat: Data Collection).

-

-

Validation: The sharp endothermic peak on the 2nd heat represents the melting transition. Integration of this peak yields

(J/g).

Why this works: The "Heat-Cool-Heat" cycle eliminates artifacts from solvent inclusion or crystal defects, ensuring the data reflects the intrinsic material property.

Protocol B: Gravimetric Solubility Determination

Objective: Construct a solubility curve vs. temperature for process optimization.

Workflow Diagram:

Figure 2: Workflow for determining saturation solubility.

Step-by-Step:

-

Saturation: Add excess 3,6-DMPA to the solvent of choice (e.g., DCM) in a jacketed vial maintained at the target temperature (e.g., 25°C).

-

Equilibrium: Stir for 24 hours. Stop stirring and allow solids to settle for 1 hour.

-

Sampling: Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (hydrophobic to prevent hydrolysis).

-

Quantification: Transfer a known volume to a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream. Weigh the residue.

-

Calculation: Solubility (

) =

Applications in Drug Development & Materials

Polyimide Synthesis

3,6-DMPA is used to synthesize soluble polyimides. The methyl substituents disrupt chain packing, increasing solubility in organic solvents without significantly compromising thermal stability. This is crucial for processing electronic packaging materials.

Fluorescent Probes (Si-Rhodamines)

In the development of Silicon-rhodamine (SiR) dyes for bio-imaging, 3,6-DMPA serves as the "bottom ring" precursor. The steric bulk of the methyl groups restricts rotation of the phenyl ring, which can improve the quantum yield and photostability of the resulting fluorophore [1].

Cantharidin Analogues

The compound is a direct precursor in the synthesis of cantharidin analogues (protein phosphatase inhibitors). The anhydride moiety undergoes ring-opening with various nucleophiles to generate bioactive dicarboxylic acid derivatives.

References

-

Grimm, J. B., et al. (2017). General Synthetic Method for Si-Fluoresceins and Si-Rhodamines. ACS Central Science.[4] [Link][4]

-

PubChem. (n.d.).[5][6] this compound Compound Summary. National Library of Medicine. [Link]

-

Thiyagarajan, S., et al. (2015).[7] Substituted Phthalic Anhydrides from Biobased Furanics. ResearchGate. [Link]

-

Newman, M. S., & Lord, B. T. (1944). The Behavior of this compound in Friedel—Crafts and Grignard Condensations. Journal of the American Chemical Society.[7] [Link]

Sources

- 1. 1,2,3,6-Tetrahydrophthalic anhydride | 85-43-8 [chemicalbook.com]

- 2. åæ±åå¦å ä¸è¦§ | æ ªå¼ä¼ç¤¾ä¿¡æµ©ã³ã¼ãã¬ã¼ã·ã§ã³ [xinko.jp]

- 3. researchgate.net [researchgate.net]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. This compound | C10H8O3 | CID 21616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Computational Characterization of 3,6-Dimethylphthalic Anhydride: A Protocol for Structural and Reactivity Analysis

Executive Summary

This technical guide outlines a rigorous quantum chemical workflow for the analysis of 3,6-Dimethylphthalic anhydride (CAS 5463-50-3) . Unlike unsubstituted phthalic anhydride, the 3,6-dimethyl derivative introduces significant steric strain proximal to the anhydride carbonyls.[1] This guide addresses the specific computational challenges arising from these ortho-substituents, providing a validated protocol for geometry optimization, vibrational analysis, and reactivity prediction using Density Functional Theory (DFT).

Structural Theory & Computational Strategy

The Steric Challenge

In this compound, the methyl groups at positions 3 and 6 are sterically crowded against the carbonyl oxygens of the anhydride ring.

-

Primary Effect: Potential deviation from planarity in the transition states of reactions (e.g., hydrolysis or imidization).

-

Secondary Effect: Electronic donation (+I effect) from methyls raises the HOMO energy compared to the parent phthalic anhydride, potentially altering nucleophilic susceptibility.

Selection of Level of Theory

To accurately model these effects, the computational method must account for weak non-covalent interactions (steric repulsion/dispersion) and core electron correlation.

| Component | Recommendation | Scientific Rationale |

| Functional | Standard B3LYP fails to capture dispersion forces accurately.[1] The -D3 (Grimme) correction or range-separated functionals ( | |

| Basis Set | 6-311++G(d,p) | Triple- |

| Solvation | SMD (Solvation Model based on Density) | Essential for comparing results to experimental synthesis in solvents like acetic anhydride or toluene.[1] |

Computational Workflow Protocol

Diagram 1: Evaluation Pipeline

The following workflow ensures that the generated structure is a true global minimum and not a transition state (saddle point) caused by methyl rotation.

Caption: Iterative DFT workflow ensuring the isolation of a true minimum on the Potential Energy Surface (PES).

Step-by-Step Methodology

Step 1: Conformational Analysis (Methyl Rotation)

The methyl groups are not static. To find the global minimum, perform a relaxed potential energy surface (PES) scan.[1]

-

Coordinate: Dihedral angle

. -

Range:

to -

Objective: Identify if the methyl hydrogens prefer to be staggered or eclipsed relative to the adjacent carbonyl oxygen.

Step 2: Geometry Optimization

Submit the lowest energy conformer for full optimization.

-

Symmetry: Do not enforce

symmetry initially. The methyl rotations often break perfect symmetry, reducing the point group to -

Convergence Criteria: Set to Tight (RMS Force

) to resolve the subtle steric strain.

Step 3: Vibrational Validation

Calculate harmonic vibrational frequencies.[1]

-

Validation: The structure is valid only if all frequencies are real (positive).

-

Diagnostic Bands: Look for the characteristic anhydride doublet (symmetric/asymmetric C=O stretch) around

.[1]

Reactivity & Electronic Properties[1][2]

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by the HOMO-LUMO gap.

-

LUMO Location: Concentrated on the carbonyl carbons and the central oxygen. This is the site of nucleophilic attack (e.g., by amines in polyimide synthesis).

-

HOMO Location: Distributed over the aromatic ring and methyl groups.

-

Steric Electronic Effect: The methyl groups raise the HOMO energy slightly compared to phthalic anhydride, making the ring more electron-rich, but the steric bulk physically hinders attack at the carbonyls.

Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface reveals the active sites.

-

Red Regions (Negative): The carbonyl oxygens (H-bond acceptors).

-

Blue Regions (Positive): The carbonyl carbons (Electrophilic sites).

-

Analysis: In the 3,6-dimethyl derivative, the "blue" electrophilic region is narrower/shielded compared to the unsubstituted parent, predicting slower reaction rates with bulky nucleophiles.[1]

Diagram 2: Synthesis Pathway & Atom Mapping

Understanding the origin of the molecule via the Diels-Alder route helps in analyzing impurities (e.g., semi-aromatic intermediates).

Caption: Synthesis via Diels-Alder cycloaddition followed by aromatization/dehydration.

Data Summary & Validation

When validating your calculations, compare your results against these standard theoretical ranges.

| Parameter | Computed (B3LYP/6-311++G**) | Experimental Trend (XRD/IR) | Notes |

| C=O Bond Length | 1.19 - 1.20 Å | ~1.19 Å | Typical for cyclic anhydrides.[1] |

| C-O-C Angle | 126° - 128° | ~127° | Ring strain marker.[1] |

| ~1830 cm⁻¹ (scaled) | ~1845 cm⁻¹ | Weak intensity band.[1] | |

| ~1780 cm⁻¹ (scaled) | ~1775 cm⁻¹ | Strong intensity band.[1] | |

| Dipole Moment | ~5.5 - 6.0 Debye | High | Due to aligned carbonyl vectors.[1] |

Note: Vibrational frequencies calculated at B3LYP levels typically require a scaling factor of ~0.967 to match experimental IR spectra.

References

-

Gaussian, Inc. (2016).[1] Gaussian 16 User Reference. Citation for standard DFT implementation protocols. [Link][1]

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.[1] [Link][1]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.[1] [Link]

-

PubChem. (2024).[1] this compound (Compound).[1][2] National Library of Medicine. [Link][1]

-

NIST Chemistry WebBook. (2024).[1] Phthalic anhydride, 3,6-dimethyl-.[1][2] Standard Reference Data. [Link][1]

Sources

An In-Depth Technical Guide to the Handling and Storage of 3,6-Dimethylphthalic Anhydride

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of 3,6-Dimethylphthalic anhydride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Identity

This compound is an aromatic organic compound that serves as a valuable building block in organic synthesis. A thorough understanding of its properties is the foundation of its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | PubChem[1] |

| Molecular Weight | 176.17 g/mol | PubChem[1] |

| Appearance | Solid (inferred from related compounds) | N/A |

| Reactivity with Water | Hydrolyzes to form 3,6-dimethylphthalic acid | RSC Publishing[2] |

Hazard Identification and Risk Assessment

A comprehensive risk assessment is paramount before handling this compound. This compound is classified with several hazards that necessitate stringent control measures.

GHS Hazard Classifications: [1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

The primary risks associated with this compound are its corrosive effects on the eyes and skin, its potential to cause sensitization through both respiratory and dermal routes, and its oral toxicity. The causality behind these hazards lies in the reactive nature of the anhydride functional group, which can readily react with nucleophiles such as water and biological macromolecules, leading to irritation and allergic responses.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate personal protective equipment is essential.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][4][5] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory to minimize inhalation exposure.[6]

-

Safety Stations: Easily accessible and fully functional emergency eyewash stations and safety showers are critical in the immediate work area.[7]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specifications and Rationale |

| Eye and Face Protection | Chemical splash goggles are mandatory to protect against dust particles and potential splashes.[8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9] |

| Skin Protection | - Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[9] Gloves should be inspected for any signs of degradation before use and changed frequently, especially if contamination is suspected. - Lab Coat: A flame-resistant lab coat or a chemical-resistant apron over a long-sleeved lab coat should be worn to protect against skin contact.[9][10] |

| Respiratory Protection | For tasks that may generate significant dust, a NIOSH-approved respirator with a P2 filter for harmful particles is recommended, especially in the absence of adequate engineering controls.[3] |

Safe Handling Procedures

Adherence to meticulous handling protocols is crucial to prevent exposure and maintain the chemical's integrity.

General Handling

-

Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[7][11]

-

Minimize Dust Generation: Handle the solid material carefully to avoid the formation of dust.[3][4][11] If appropriate, moisten the material slightly with a non-reactive solvent to prevent dusting during transfer.[3]

-

Grounding: For large-scale operations, prevent the buildup of electrostatic charge by grounding equipment.[4]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7][11]

Experimental Workflows

The reactivity of this compound, particularly its sensitivity to moisture, dictates specific experimental considerations.

Caption: Workflow for reactions involving this compound.